molecular formula C13H20BNO5S B1434269 (4-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704074-57-6

(4-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No. B1434269
CAS RN: 1704074-57-6
M. Wt: 313.2 g/mol
InChI Key: WUXISXJGKQFRTB-UHFFFAOYSA-N
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Description

“(4-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1704074-57-6 . It has a molecular weight of 313.18 and its IUPAC name is the same as the common name . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20BNO5S/c1-10-5-7-15 (8-6-10)21 (18,19)13-9-11 (14 (16)17)3-4-12 (13)20-2/h3-4,9-10,16-17H,5-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Suzuki–Miyaura Coupling

Boronic acids are used in Suzuki–Miyaura coupling due to their mild reaction conditions and functional group tolerance .

Drug Design and Delivery

Boronic acids and their esters are considered for new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found online . It is always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

[4-methoxy-3-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO5S/c1-10-5-7-15(8-6-10)21(18,19)13-9-11(14(16)17)3-4-12(13)20-2/h3-4,9-10,16-17H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXISXJGKQFRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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